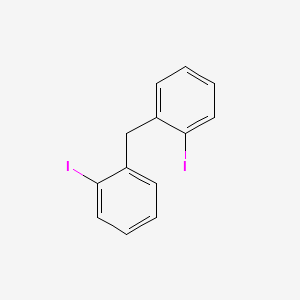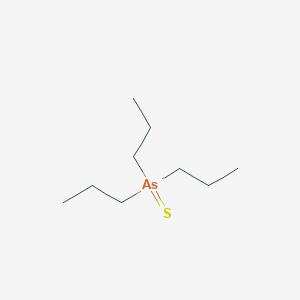
Tripropyl(sulfanylidene)-lambda~5~-arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripropyl(sulfanylidene)-lambda~5~-arsane is a chemical compound that belongs to the class of organoarsenic compounds. These compounds are characterized by the presence of arsenic atoms bonded to organic groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tripropyl(sulfanylidene)-lambda~5~-arsane typically involves the reaction of tripropylarsine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{(C}_3\text{H}_7\text{)}_3\text{As} + \text{S} \rightarrow \text{(C}_3\text{H}_7\text{)}_3\text{AsS} ]
This reaction is usually conducted in an inert atmosphere to prevent the oxidation of the reactants and products. The reaction temperature and time are optimized to achieve maximum yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, which can then be purified using standard techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Tripropyl(sulfanylidene)-lambda~5~-arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce arsine derivatives.
Aplicaciones Científicas De Investigación
Tripropyl(sulfanylidene)-lambda~5~-arsane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tripropyl(sulfanylidene)-lambda~5~-arsane involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Tripropyl(sulfanylidene)-lambda~5~-phosphane
- Sulfenamides
- Sulfinamides
- Sulfonamides
Uniqueness
Tripropyl(sulfanylidene)-lambda~5~-arsane is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
38287-19-3 |
|---|---|
Fórmula molecular |
C9H21AsS |
Peso molecular |
236.25 g/mol |
Nombre IUPAC |
tripropyl(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/C9H21AsS/c1-4-7-10(11,8-5-2)9-6-3/h4-9H2,1-3H3 |
Clave InChI |
DGRLJKKEUFCDIG-UHFFFAOYSA-N |
SMILES canónico |
CCC[As](=S)(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


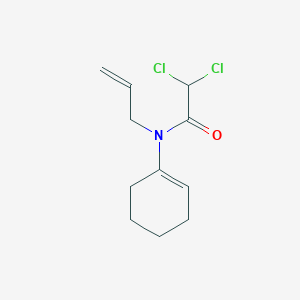
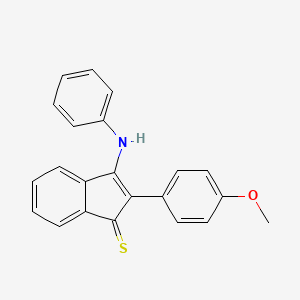
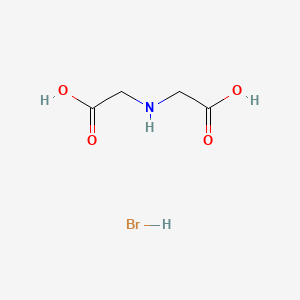
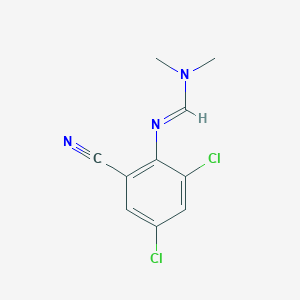
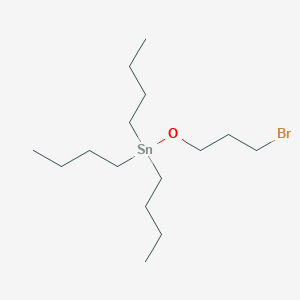
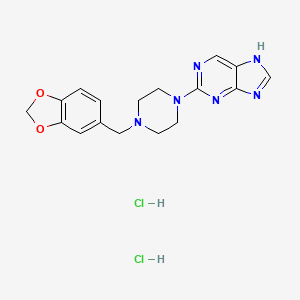
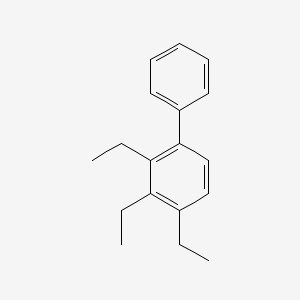
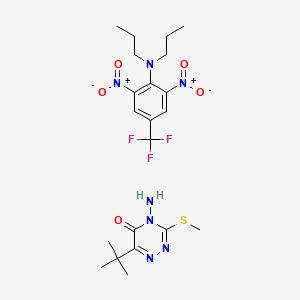
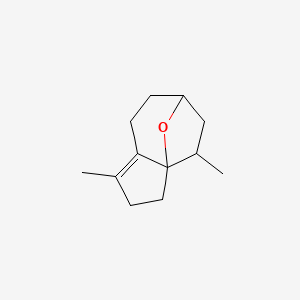
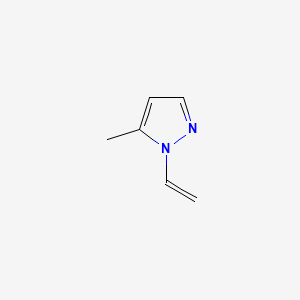
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)

![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
